molecular formula C15H15NO3 B8524043 (4-Hydroxybenzyl)-carbamic acid benzyl ester

(4-Hydroxybenzyl)-carbamic acid benzyl ester

Cat. No. B8524043
M. Wt: 257.28 g/mol
InChI Key: DDULMAJJEKQKNM-UHFFFAOYSA-N
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Description

(4-Hydroxybenzyl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxybenzyl)-carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxybenzyl)-carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Hydroxybenzyl)-carbamic acid benzyl ester

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl N-[(4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C15H15NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)

InChI Key

DDULMAJJEKQKNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-hydroxybenzylamine (1 g, 8.1 mmol) in THF (20 ml) and water (20 ml) was cooled down to 0° C. with sodium hydroxide (357 mg, 8.9 mmol). Benzyl chloroformate (1.27 ml, 8.9 mmol) was added slowly and the reaction mixture was stirred at 0° C. for 1 h and at r.t. for 18 hours. Brine (20 ml) and ethyl acetate (20 mL) were added and the phases were separated. The aqueous phase was extracted with EtOAc (20 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness to yield a light pink solid (2.45 g, 100%). 1H NMR (300 MHz, CDCl3), δ: 4.30 (2 H, d, J=5.8 Hz, CH2NH), 5.15 (2 H, s, OCH2), 6.67 (1 H, br. s, NH), 6.78 (2 H, d, J=8.5 Hz, Ar), 7.12 (2 H, d, J=8.1 Hz, Ar), 7.29-7.44 (5 H, m, Ar)
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1 g
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357 mg
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20 mL
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20 mL
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1.27 mL
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20 mL
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Brine
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20 mL
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100%

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-aminomethylphenol (1 g, 8.13 mmol) in tetrahydrofuran/water (1:1 ratio, 20 ml) at 0° C. was added solid NaHCO3 (0.888 g, 10.16 mmol) followed by dropwise addition of benzyl chloroformate (1.16 ml, 8.13 mmol). The mixture was stirred at 0° C. for 10 minutes then allowed to warm slowly to r.t. After stirring the mixture for 90 minutes the tetrahydrofuran was removed in vacuo. The aqueous layer was extracted with EtOAc (2×10 ml). The organic layer was washed with water (2×10 ml), dried (MgSO4), and the solvent removed in vacuo to a residue. Trituration with heptane gave the product as a white solid (2.10 g, 100% yield). LCMS purity 100%, m/z 258 [M++H]−.
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1 g
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0.888 g
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20 mL
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1.16 mL
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100%

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